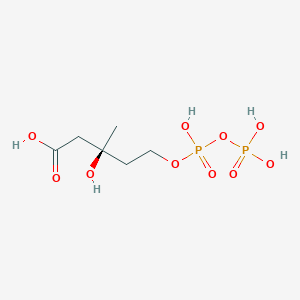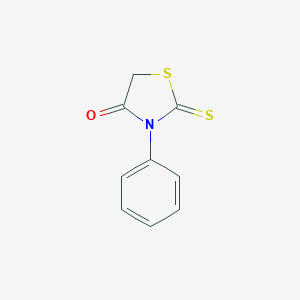
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol
Descripción general
Descripción
“(E)-3-(2-methoxyphenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as 2-Propenal, 3-(2-methoxyphenyl)-, and o-Methoxycinnamaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a prop-2-en-1-ol group attached to a 2-methoxyphenyl group . The molecular weight is 164.20108 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 164.20108 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity : A study explored the synthesis and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, including compounds structurally similar to "(E)-3-(2-methoxyphenyl)prop-2-en-1-ol" (Sulpizio et al., 2016).
Crystal Structure Analysis : Research on the monohydrate of a related compound provided insights into its crystal structure, highlighting the importance of π interactions in the structure (Gomes et al., 2021).
Hirshfeld Surface Analysis : Another study conducted Hirshfeld surface analysis and PIXEL calculations on four derivatives of a similar compound, emphasizing the role of π interactions in these structures (Gomes et al., 2020).
Formation of Pyrazoles : Research demonstrated the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from precursors including a compound similar to "this compound", revealing potential applications in medicinal chemistry (Mahesha et al., 2021).
Application in Solar Cell Materials : A study on organometallic compounds for dye-sensitized solar cells (DSSCs) included derivatives of "this compound", highlighting their potential in renewable energy technologies (Anizaim et al., 2020).
Nonlinear Optical Properties : Research on chalcone derivatives related to "this compound" focused on their linear and nonlinear optical properties, relevant to semiconductor devices (Shkir et al., 2019).
Chemotherapeutics Against Breast Cancer : A study synthesized Ru(II) DMSO complexes with substituted chalcones, including derivatives similar to "this compound", and evaluated their anti-cancer activity against breast cancer cell lines (Singh et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7,11H,8H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPOMPODAJKBF-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















